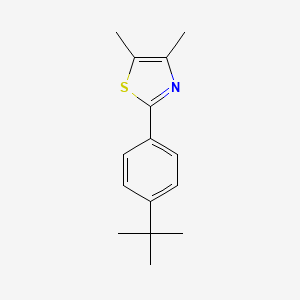

2-(4-tert-Butylphenyl)-4,5-dimethylthiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NS/c1-10-11(2)17-14(16-10)12-6-8-13(9-7-12)15(3,4)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIUEQDFUVLIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Phenylthiazole Core

Method A: Cyclocondensation of Thiourea with α-Haloketones

- Reagents: Thiourea, α-haloketones (e.g., 2-bromoketones), ethanol or acetic acid as solvent.

- Conditions: Reflux at 80–120°C for 6–12 hours.

- Mechanism: Nucleophilic attack of thiourea on the α-haloketone, followed by cyclization to form the thiazole ring.

Method B: Reaction of Thioamides with Halogenated Compounds

- Reagents: 4-tert-Butylthiobenzamide derivatives, halogenated ketones or aldehydes.

- Conditions: Reflux in ethanol or acetic acid, often with catalytic amounts of acid or base.

- Outcome: Formation of the phenylthiazole core with the tert-butylphenyl substituent.

Introduction of Methyl Groups at Positions 4 and 5

- Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions: Reactions conducted in polar aprotic solvents like DMF or acetonitrile at room temperature or slightly elevated temperatures.

- Outcome: Selective methylation at the 4- and 5-positions of the thiazole ring, confirmed by NMR and MS data.

Final Functionalization and Purification

- Purification: Recrystallization from suitable solvents such as ethanol, ethyl acetate, or petroleum ether.

- Characterization: Confirmed through NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The synthesis of phenylthiazoles with tert-butyl groups has been optimized to enhance metabolic stability and biological activity, as demonstrated in recent studies.

- Methylation steps are crucial for tailoring the electronic properties and biological interactions of the compound.

- The use of specific reagents such as methyl sulfate and halogenated ketones has been shown to improve yields and purity.

- Alternative synthetic routes, including microwave-assisted cyclizations and solvent-free conditions, are currently under investigation to reduce reaction times and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-tert-Butylphenyl)-4,5-dimethylthiazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nitration: The major product is 2-(4-tert-Butyl-3-nitrophenyl)-4,5-dimethylthiazole.

Oxidation: The major products are sulfoxides or sulfones.

Reduction: The major product is the dihydrothiazole derivative.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-Butylphenyl)-4,5-dimethylthiazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 2-(4-tert-Butylphenyl)-4,5-dimethylthiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation. By preventing the translocation of NF-κB into the nucleus, the compound reduces the expression of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Comparison of Thiazole Derivatives in Direct Arylation Reactions

Table 2: Cytotoxicity and Kinase Inhibition Profiles

- Key Insight : The tert-butyl group in 2-(4-tert-Butylphenyl)-4,5-dimethylthiazole could improve metabolic stability compared to 4,5-dimethylthiazole, addressing liabilities seen in early drug candidates .

Table 3: Volatility and Electronic Properties

- Key Insight : The tert-butyl group reduces volatility, making the compound suitable for solid-state applications like OLEDs, where thermal stability is critical .

Spectroscopic and Computational Studies

- Rotational Spectroscopy : The BELGI-C2v-2Tops-hyperfine code was adapted for 4,5-dimethylthiazole to analyze methyl group rotations and nuclear quadrupole coupling. The tert-butylphenyl variant would require additional modifications due to its lower symmetry and larger substituents .

- Docking Studies : 4,5-Dimethylthiazole forms strong hydrogen bonds (2.5 Å) with MET89 and LEU73 in protein receptors. The tert-butylphenyl group could enhance π-alkyl interactions but may sterically hinder binding in some targets .

Biologische Aktivität

2-(4-tert-Butylphenyl)-4,5-dimethylthiazole (CAS No. 42156-35-4) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and two methyl groups on the thiazole ring, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

The biological activity of 2-(4-tert-Butylphenyl)-4,5-dimethylthiazole may be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that compounds with similar thiazole structures can modulate enzyme activity and influence cellular signaling pathways.

- Enzyme Inhibition : Thiazoles are known to exhibit inhibitory effects on various enzymes, including those involved in cancer progression and inflammatory responses.

- Receptor Modulation : The compound may also interact with specific receptors, potentially influencing cell proliferation and apoptosis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 2-(4-tert-Butylphenyl)-4,5-dimethylthiazole on different cancer cell lines. The following table summarizes key findings from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| B16 Murine Melanoma | 4.75 | |

| HaCaT (Human Keratinocytes) | 8.38 | |

| HT-29 (Colorectal Cancer) | Not reported |

Case Study : In a study evaluating cytotoxic effects against B16 murine melanoma and HaCaT cell lines, the compound exhibited significant cytotoxicity with IC50 values of 4.75 µM for B16 cells and 8.38 µM for HaCaT cells. These results indicate that the compound has potential as an anticancer agent, although further studies are needed to elucidate its mechanism of action and therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that substituents on the phenyl ring significantly influence biological activity. For instance, modifications at the 2-position of the thiazole scaffold can enhance or reduce cytotoxic effects against various cancer cell lines.

- Hydrophobic Substituents : The presence of hydrophobic groups has been shown to improve binding affinity to biological targets.

- Electronic Effects : Electron-donating or withdrawing groups can alter the reactivity and interaction profile of the compound.

Potential Therapeutic Applications

Given its biological activity, 2-(4-tert-Butylphenyl)-4,5-dimethylthiazole may have several therapeutic applications:

- Anticancer Therapy : Due to its cytotoxic effects on cancer cell lines, it could be explored as a potential candidate for cancer treatment.

- Anti-inflammatory Agents : Thiazoles have been implicated in modulating inflammatory pathways, suggesting possible applications in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are effective for introducing aryl groups to the 4,5-dimethylthiazole scaffold?

Methodological Answer: Palladium-catalyzed direct arylation is a robust method for functionalizing 4,5-dimethylthiazole. For example, coupling bromobenzene with 4,5-dimethylthiazole using Pd(OAc)₂/N-heterocyclic carbene (NHC) catalysts yields C2- and C5-arylated products. Precatalyst systems (e.g., 1a, 1e, 1f) achieve yields of 82–93% for C2-arylation and 82–91% for C5-arylation. Optimized conditions include toluene as a solvent and 110°C reaction temperature .

Table 1: Catalyst Performance in Arylation Reactions

| Catalyst | Substrate | Yield (%) | Position |

|---|---|---|---|

| 1a | 4,5-dimethylthiazole | 93 | C2-arylated |

| 1e | 4,5-dimethylthiazole | 87 | C5-arylated |

| 1f | 4,5-dimethylthiazole | 85 | C5-arylated |

Q. How is the structure of 2-(4-tert-Butylphenyl)-4,5-dimethylthiazole confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX software (e.g., SHELXL for refinement) resolves substituent positions and bond lengths. Disorder in the tert-butyl group or thiazole ring can be modeled using restraints, with R-factors < 0.07 indicating high precision .

Q. What assays are used to evaluate the cytotoxicity of thiazole derivatives?

Methodological Answer: The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is widely employed. Cells (e.g., HepG2) are treated with the compound (0.5–16 μM for 24 hours), followed by absorbance measurement at 570 nm to quantify viable cells. Parallel ELISA assays for ferroptosis markers (e.g., GPX4, ACSL4) can validate mechanisms .

Advanced Research Questions

Q. How does regioselectivity in thiazole arylation impact the biological activity of derivatives?

Methodological Answer: C2-arylation often enhances steric bulk, affecting target binding. For example, replacing 4,5-dimethylthiazole in BMS-911543 (a JAK2 inhibitor) with bulkier groups improved kinome selectivity by reducing off-target interactions. X-ray crystallography of inhibitor-protein complexes reveals how C2-substituents occupy hydrophobic pockets, guiding structure-activity relationship (SAR) studies .

Q. How can conflicting yield data in Pd-catalyzed arylation be resolved?

Methodological Answer: Discrepancies arise from catalyst choice and reaction kinetics. For instance, precatalyst 1a achieves higher yields (93%) compared to 1e (87%) due to faster oxidative addition. Troubleshooting steps:

- Compare turnover numbers (TONs) via kinetic studies.

- Use in situ X-ray absorption spectroscopy (XAS) to monitor Pd speciation.

- Test electron-deficient aryl bromides (e.g., bromoacetophenone) to stabilize Pd intermediates .

Q. What crystallographic strategies address disorder in tert-butylphenyl-substituted thiazoles?

Methodological Answer: High-resolution data (d-spacing < 0.8 Å) and SHELXL’s PART/FRAG instructions model rotational disorder in tert-butyl groups. For example, splitting the tert-butyl carbon into two positions with occupancy refinement (e.g., 60:40) reduces residual density. Hydrogen atoms are placed geometrically and refined using riding models .

Q. How do metabolic liabilities of 4,5-dimethylthiazole derivatives influence drug design?

Methodological Answer: The methyl groups on thiazole are susceptible to CYP450-mediated oxidation. In BMS-911543, replacing 4,5-dimethylthiazole with a pyridone ring reduced clearance by 70% in preclinical models. ADMET profiling (e.g., microsomal stability assays) and metabolite identification (LC-MS/MS) guide scaffold optimization .

Data Contradiction Analysis

Q. Why do arylation yields vary between similar catalysts (e.g., 1a vs 1e)?

Analysis: Catalyst 1a’s superior performance (93% yield) vs 1e (87%) correlates with ligand steric effects. Bulkier NHC ligands in 1e slow reductive elimination, favoring side reactions. Validate via DFT calculations to map energy barriers for Pd–C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.